molecular formula C12H21N B13288287 N-(But-3-YN-1-YL)cyclooctanamine

N-(But-3-YN-1-YL)cyclooctanamine

Cat. No.: B13288287
M. Wt: 179.30 g/mol
InChI Key: XDNRARHHCJBNBM-UHFFFAOYSA-N
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Description

N-(But-3-YN-1-YL)cyclooctanamine is an organic compound with the molecular formula C12H21N It is a cyclooctane derivative with a butynyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)cyclooctanamine typically involves the reaction of cyclooctanone with but-3-yn-1-amine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(But-3-YN-1-YL)cyclooctanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(But-3-YN-1-YL)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biochemical assays, it may bind to receptors or enzymes, altering their function and providing insights into their biological roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(But-3-YN-1-YL)cyclooctanamine is unique due to its cyclooctane ring structure combined with a butynyl group. This combination imparts specific chemical properties, such as increased ring strain and reactivity, making it valuable for certain synthetic applications and research studies.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-but-3-ynylcyclooctanamine

InChI

InChI=1S/C12H21N/c1-2-3-11-13-12-9-7-5-4-6-8-10-12/h1,12-13H,3-11H2

InChI Key

XDNRARHHCJBNBM-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1CCCCCCC1

Origin of Product

United States

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